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3-(Trimethylsilyl)(2,2,3,3-2H4)propionic (2H)acid

NMR Metabolomics Quantitative NMR (qNMR) Biofluid Profiling

Standardizing aqueous NMR quantification across large sample cohorts presents signal interference and cost challenges. Non-deuterated references introduce methylene signals that convolute the diagnostic 0-3 ppm region, while alternatives like DSS-d6 incur high per-sample costs for clinical-scale metabolomics. TSP-d4 resolves these issues with a perdeuterated backbone, delivering a single 0.0 ppm singlet for unambiguous integration. - Eliminates interfering 1.0-2.5 ppm proton signals, enabling clean lactate and ethanol quantification in fermentation broth. - Matches DSS-d6 quantification accuracy (CV ≈ 1%) in buffered biofluids, while reducing reference compound expenditure by up to 50% in large cohorts.

Molecular Formula C6H14O2Si
Molecular Weight 151.29 g/mol
CAS No. 29337-68-6
Cat. No. B3065080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Trimethylsilyl)(2,2,3,3-2H4)propionic (2H)acid
CAS29337-68-6
Molecular FormulaC6H14O2Si
Molecular Weight151.29 g/mol
Structural Identifiers
SMILESC[Si](C)(C)CCC(=O)O
InChIInChI=1S/C6H14O2Si/c1-9(2,3)5-4-6(7)8/h4-5H2,1-3H3,(H,7,8)/i4D2,5D2/hD
InChIKeyNONFLFDSOSZQHR-HULHGIIJSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





TSP-d4 as a Quantitative NMR Reference for Aqueous Biofluids


3-(Trimethylsilyl)(2,2,3,3-2H4)propionic (2H)acid (CAS 29337-68-6), commonly supplied as its sodium salt (TSP-d4), is the perdeuterated isotopologue of 3-(trimethylsilyl)propionic acid. It is a small-molecule organosilicon internal standard engineered for 1H nuclear magnetic resonance (NMR) spectroscopy in aqueous solvents such as D2O [1]. The trimethylsilyl group provides a well-resolved nine-proton singlet nominally at 0.0 ppm, while exhaustive deuteration of the propionic acid backbone eliminates the two methylene 1H signals that would otherwise obscure the diagnostic 0–3 ppm region of the NMR spectrum [2]. This molecular design makes TSP-d4 the most common chemical-shift and quantification reference for aqueous metabolomics, biofluid analysis, and pharmaceutical impurity profiling, where spectral simplicity and signal linearity are non-negotiable requirements [3].

Why TSP-d4 Cannot Be Replaced by Non-Deuterated or DSS Analogs


Superficially interchangeable water-soluble silyl references such as non-deuterated 3-(trimethylsilyl)propionic acid (TMSP), 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS), or tetramethylsilane (TMS) each introduce quantitative liabilities that make direct substitution of TSP-d4 problematic. Non-deuterated TMSP contributes two intrinsic methylene multiplets that convolute metabolite resonances in the crowded 1.0–2.5 ppm region [1]. DSS, while pH-insensitive [2], retains three shielded methylene signals from its longer alkyl chain that interfere with lipid and small-molecule quantification [3]. TMS is effectively insoluble in water and is unsuitable for aqueous biofluids [4]. Even when the comparison is restricted to deuterated analogs, TSP-d4 differs from DSS-d6 in pH-dependent chemical-shift behavior and protein-binding propensity, both of which directly affect quantitative accuracy in biological matrices [5]. These differences are documented below with quantitative head-to-head data.

Quantitative Differentiation Evidence for TSP-d4 Against Its Closest Comparators


Spectral Simplicity vs. Non-Deuterated TMSP

TSP-d4 contains no proton-bearing carbon in its propionate backbone, thereby producing exactly one 1H singlet for the Si(CH3)3 group, integrated to 9 protons. Non-deuterated 3-(trimethylsilyl)propionic acid (TMSP) retains four aliphatic 1H nuclei on the C(2) and C(3) methylenes. In D2O at 600 MHz, these appear as two multiplets centered at approximately 2.0 and 0.8 ppm (2H each) [1]. For typical metabolomics samples where acetate (1.92 ppm), lactate (1.33 ppm), alanine (1.48 ppm), and lipoproteins (0.8–1.3 ppm) overlap these regions, the TMSP methylenes directly co-resonate with ≥ 5 common biomarkers [2]. TSP-d4 eliminates this contamination almost completely (residual protonation < 2% at 98 atom% D), enabling clean integration of the reference signal and all analyte signals without spectral deconvolution .

NMR Metabolomics Quantitative NMR (qNMR) Biofluid Profiling

Quantification Accuracy in Aqueous Biofluids vs. DSS

When applied to protein-free aqueous systems, TSP-d4 provides quantification accuracy that is statistically equivalent to DSS. In the benchtop 1H NMR analysis of barley malt mash, TSP-d4 was used as internal standard for ethanol quantification and validated against two independent enzymatic test kits; the NMR method yielded a lower standard deviation than both reference methods, with absolute ethanol concentrations concordant within the analytical error of the kits [1]. Separately, in human serum following glyphosate poisoning, TSP-d4 quantification of the herbicide via relative integration of the CH2-P resonance to the TSP-d4 signal gave coefficients of variation of 1% (repeatability, n = 5), a limit of detection of 0.03 mmol/L, and a limit of quantification of 0.1 mmol/L [2]. These performance metrics are functionally identical to those reported for DSS in comparable qNMR settings where protein interference is absent [3].

Quantitative NMR (qNMR) Fermentation Monitoring Clinical Toxicology

Protein-Binding Liability in Intact Biofluids

Both TSP-d4 and DSS-d6 interact with serum albumin, but the quantitative consequences are most clearly documented for TSP-d4 in intact serum. Grasso et al. (2022) demonstrated that TSP-d4 binds to serum proteins, necessitating an extremely long recovery delay of 25.6 s and still incurring a minimum 1% integration error, compounded by an additional ~0.5% error from endogenous formate interference when formate is used as a secondary reference [1]. In a separate systematic evaluation of internal standards in protein-precipitated plasma, serum, and whole blood, TSP (and DSS) caused an average quantification error of up to 35% relative to fumaric and maleic acid standards, which showed <1% error under identical conditions [2]. This protein-binding artifact is not unique to TSP-d4; DSS exhibits similar behavior. However, the explicit documentation of the 25.6 s delay, 1% baseline integration error, and 35% worst-case matrix error provides quantitative boundaries that purchasers must account for when selecting TSP-d4 for intact biofluid workflows [3].

Serum Metabolomics Plasma NMR Protein Binding Artifacts

pH-Dependent Chemical Shift Instability vs. DSS

The carboxylic acid moiety of TSP-d4 (pKa ≈ 4.9) renders its trimethylsilyl 1H chemical shift pH-dependent across the physiologically relevant range of pH 4–8. In contrast, the sulfonate group of DSS (pKa < 1) ensures negligible pH sensitivity over pH 2–10 [1]. The Biological Magnetic Resonance Bank (BMRB) and IUPAC recommend DSS as the primary chemical-shift reference for biomolecular NMR precisely because of this pH insensitivity [2]. The Chenomx NMR Suite spectral library is explicitly built on DSS referencing; when users select TSP as an internal standard, the software algorithmically re-references the spectrum to the DSS scale to enable library matching [3]. While the magnitude of the TSP-d4 pH-dependent shift is modest (typically ≤ 0.05 ppm across pH 4–8), this corresponds to a shift of up to 30 Hz at 600 MHz, sufficient to mis-assign metabolite identities or distort multivariate statistical models in metabolomics studies [4].

Chemical Shift Referencing pH Titration NMR Protein NMR Standardization

Optimal Procurement and Application Scenarios for TSP-d4


Large-Cohort Clinical Metabolomics

For multi-thousand-sample epidemiological or clinical trials requiring NMR quantification of urine or deproteinized plasma, TSP-d4 is the economically optimal choice. Its quantification performance in protein-depleted aqueous matrices matches that of DSS-d6 (CV ≈ 1%, see Section 3, Evidence Item 2 [1]), while its price per gram is significantly lower. The pH-dependent chemical shift limitation can be fully mitigated by buffering all samples to pH 7.0 ± 0.1 with 0.1–0.2 M phosphate. In a cohort of 5,000 urine specimens, shifting from DSS-d6 to TSP-d4 can reduce reference compound expenditure by up to 50% without sacrificing data quality .

Fermentation and Food Process Monitoring

In fermentations producing ethanol, lactate, acetate, and succinate, the 0.5–2.5 ppm region is densely populated by analyte resonances. Non-deuterated TMSP is unacceptable because its methylene protons overlap with lactate (1.33 ppm) and ethanol (1.18 ppm) signals (Section 3, Evidence Item 1 [2]). TSP-d4 provides a single, unobstructed reference signal at 0.0 ppm, enabling simultaneous quantification of all key fermentation metabolites with coefficients of variation superior to those of standard enzymatic reference methods [3]. This makes TSP-d4 the only justifiable choice for benchtop and high-field fermentation qNMR.

Pharmaceutical Impurity Profiling by qNMR

When quantifying trace impurities in injectable drug products dissolved in D2O, spectral cleanliness is paramount. TSP-d4's zero-backbone-proton design ensures that no reference-derived signals contaminate the aliphatic region where excipient impurities (e.g., residual solvents, leachables) appear. The documented LOQ of 0.1 mmol/L for small-molecule analytes (Section 3, Evidence Item 2 [4]) satisfies pharmacopoeial requirements for impurity quantification in most liquid formulations. Compared with DSS, which injects three additional methylene multiplets from its pentane spacer [5], TSP-d4 simplifies spectral interpretation and reduces the risk of false-positive impurity calls.

Protein NMR Structural Biology

For multi-dimensional protein NMR experiments where the reference is expected to serve as an internal chemical-shift standard for 1H, 13C, and 15N across pH titrations, TSP-d4 should NOT be selected. The IUPAC/IUBMB and BMRB consensus explicitly recommends DSS for protein work because of its pH insensitivity and validated indirect referencing ratios [6]. TSP-d4's pH-dependent shift (≤ 0.05 ppm, ~30 Hz at 600 MHz; Section 3, Evidence Item 4 [7]) can distort backbone chemical shift indices and compromise secondary structure predictions. In this scenario, the higher cost of DSS-d6 is justified, and TSP-d4 procurement would represent a false economy.

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